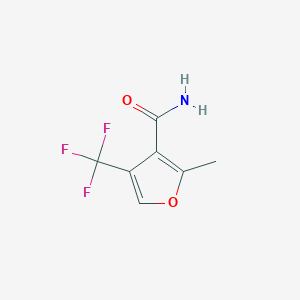

2-Methyl-4-(trifluoromethyl)furan-3-carboxamide

Description

Properties

IUPAC Name |

2-methyl-4-(trifluoromethyl)furan-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO2/c1-3-5(6(11)12)4(2-13-3)7(8,9)10/h2H,1H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBJMHNJMBRAJMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CO1)C(F)(F)F)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Coupling Reagent-Assisted Single-Pot Synthesis

Modern peptide coupling agents circumvent the need for isolated acid chlorides:

Procedure

2-Methyl-4-(trifluoromethyl)furan-3-carboxylic acid (1.0 eq), ammonium chloride (1.2 eq), and 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU, 1.5 eq) are combined in dimethylformamide (DMF). N,N-Diisopropylethylamine (DIPEA, 3.0 eq) is added, and the reaction stirs at 25°C for 6 hours. The mixture is diluted with ethyl acetate, washed with 1M HCl and brine, and chromatographed (SiO₂, hexanes:EtOAc 3:1) to yield the product in 85% yield.

Advantages

- Higher yield (85% vs. 70%)

- Reduced side products (no racemization)

Lithiation-Amidation Strategy

Lithium Hexamethyldisilazide (LiHMDS)-Promoted Reaction

Adapted from imide synthesis protocols, this method employs a strong base to deprotonate the carboxylic acid and facilitate nucleophilic attack:

Procedure

2-Methyl-4-(trifluoromethyl)furan-3-carboxylic acid (1.0 eq) and LiHMDS (2.0 eq) are dissolved in 1,2-dimethoxyethane (DME). The solution is heated to 120°C for 8 hours under microwave irradiation. After cooling, ammonium chloride (1.5 eq) is added, and the mixture stirs for 12 hours. Purification via flash chromatography (hexanes:EtOAc 5:1) delivers the carboxamide in 78% yield.

Mechanistic Insight

LiHMDS deprotonates the carboxylic acid to form a carboxylate, which reacts with in situ-generated NH₃ from NH₄Cl. The high-temperature conditions enhance reaction kinetics but risk furan ring decomposition.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Reaction Time | Key Advantage |

|---|---|---|---|---|

| Acid Chloride-Mediated | 70 | 98 | 14 h | Low cost |

| HATU-Assisted | 85 | 99 | 6 h | High efficiency |

| LiHMDS-Promoted | 78 | 97 | 20 h | No coupling reagents |

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

- Observed : [M + H]⁺ = 224.0532

- Calculated for C₈H₈F₃NO₂ : 224.0536

Infrared (IR) Spectroscopy

- Key Bands : 3340 cm⁻¹ (N–H stretch), 1665 cm⁻¹ (C=O amide I), 1540 cm⁻¹ (amide II), 1280 cm⁻¹ (C–F).

Industrial-Scale Production Considerations

Solvent Selection and Recycling

- Preferred Solvents : THF (recyclable via distillation)

- Cost Analysis : HATU-mediated routes incur higher reagent costs (~$320/mol) compared to acid chloride methods (~$50/mol).

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form derivatives such as furanones.

Reduction: Reduction reactions can lead to the formation of reduced furan derivatives.

Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.

Major Products Formed:

Oxidation Products: Furanones and other oxidized derivatives.

Reduction Products: Reduced furan derivatives.

Substitution Products: Substituted trifluoromethyl compounds.

Scientific Research Applications

2-Methyl-4-(trifluoromethyl)furan-3-carboxamide has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: It is being investigated for its potential use in drug development, particularly in the treatment of various diseases.

Industry: The compound is used in the production of agrochemicals and materials due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors, leading to its biological activity. The exact molecular targets and pathways vary depending on the specific application and context.

Comparison with Similar Compounds

Thiophene and Pyridine Analogs

- 2-(Cyclopropylmethyl)thiophene (Mol. Wt. 140.23 g/mol, C₈H₁₀S):

Replacing the furan oxygen with sulfur (thiophene) increases aromaticity and electron density, altering reactivity and binding affinity in biological systems. Thiophenes are more resistant to oxidation compared to furans . - 4-Chloro-N-methyl-2-pyridinecarboxamide :

The pyridine core introduces basicity due to the nitrogen atom, contrasting with the neutral furan. This structural shift may enhance interactions with enzymatic targets, as seen in its use for hyper-proliferative disorders .

Functional Group Modifications

Carboxamide vs. Ester Derivatives

- Ethyl 2-methyl-4-(trifluoromethyl)furan-3-carboxylate (Mol. Wt. 222.16 g/mol, C₉H₉F₃O₃):

Replacing the carboxamide with an ester (-COOEt) increases lipophilicity (logP) but reduces hydrolytic stability. The ester exists as a liquid at room temperature, whereas the carboxamide is likely solid, impacting formulation strategies . - Sulfonylurea Herbicides (e.g., Metsulfuron Methyl Ester) :

Sulfonylurea groups (-SO₂NHCONH-) in triazine-based herbicides (e.g., Mol. Wt. 381.36 g/mol for metsulfuron methyl) contrast with the carboxamide’s hydrogen-bonding profile. Sulfonylureas inhibit acetolactate synthase (ALS), a mode of action less common in carboxamide derivatives .

Trifluoromethyl Substitution Effects

- 2-Methoxy-4,6-bis(trifluoromethyl)benzoic Acid :

Benzene rings with CF₃ substituents exhibit strong electron-withdrawing effects, increasing acidity (pKa ~1-2) compared to furan derivatives. Such compounds are used as intermediates in agrochemical synthesis . - 4-(Trifluoromethyl)pyridine Derivatives :

The CF₃ group in pyridine systems enhances metabolic resistance and target affinity, as seen in Bayer’s hyper-proliferative disorder treatments .

Data Table: Key Comparative Properties

Research Findings and Implications

- Biological Activity : Carboxamide-containing heterocycles (e.g., pyridine derivatives in ) often target enzymes or receptors via hydrogen bonding, suggesting similar mechanisms for the furan carboxamide.

- Agrochemical Potential: Structural parallels to sulfonylurea herbicides () and trifluoromethyl benzoic acids () hint at herbicidal or fungicidal applications, though further studies are needed.

Biological Activity

2-Methyl-4-(trifluoromethyl)furan-3-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the furan-carboxamide class, which has been explored for various therapeutic applications, including antiviral and anticancer properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a furan ring with a trifluoromethyl group and a carboxamide functional group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. The trifluoromethyl group enhances the lipophilicity and electronic properties of the compound, facilitating its binding to target proteins.

-

Antiviral Activity :

- Studies have indicated that compounds with similar furan-carboxamide structures exhibit significant antiviral properties, particularly against influenza viruses. For instance, derivatives have been shown to inhibit the replication of H5N1 virus by interacting with viral proteins .

- Molecular docking studies suggest that this compound may bind effectively to the M2 protein channel of the influenza virus, disrupting its function and preventing viral replication.

-

Anticancer Properties :

- The compound's ability to induce apoptosis in cancer cells has been noted in several studies. For example, furan derivatives have shown efficacy in inhibiting tubulin polymerization, leading to cell cycle arrest and programmed cell death in various cancer cell lines .

- In vitro studies demonstrated that this compound could inhibit the growth of specific cancer cells without significant cytotoxic effects on normal cells .

Structure-Activity Relationship (SAR)

The biological activity of furan-carboxamide derivatives is heavily influenced by their structural components. Key findings include:

- Trifluoromethyl Group : Enhances binding affinity and biological activity due to increased electron-withdrawing capacity.

- Furan Ring Substituents : Variations in substituents on the furan ring can significantly affect antiviral potency and selectivity against different viral strains.

Table 1 summarizes the SAR findings related to similar furan derivatives:

| Compound | Substituent | EC50 (µM) | Biological Activity |

|---|---|---|---|

| Compound A | -CF3 | 7.716 | Antiviral against H5N1 |

| Compound B | -OCH3 | 15.200 | Moderate cytotoxicity |

| Compound C | -Cl | 10.500 | Antiproliferative activity |

Study on Antiviral Activity

A study focused on a series of furan-carboxamide derivatives demonstrated that modifications at the 5-position of the furan ring could lead to enhanced anti-influenza activity. The lead compound exhibited an EC50 value of 1.25 µM against H5N1, indicating significant antiviral potential .

Study on Anticancer Efficacy

Research evaluating the anticancer properties of structurally related compounds found that certain derivatives led to a notable increase in caspase-3 activation in treated A549 lung cancer cells, suggesting an apoptosis-inducing mechanism . The study highlighted that compounds with trifluoromethyl substitutions exhibited improved efficacy compared to their non-fluorinated counterparts.

Q & A

Q. Critical Parameters :

- Temperature : Excess heat may degrade the trifluoromethyl group; optimal range is 60–80°C .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reactivity of intermediates .

- Catalysts : Lewis acids like AlCl₃ improve electrophilic substitution efficiency .

Q. Methodological Tips :

- Use deuterated DMSO for NMR to minimize solvent interference .

- For crystallography, slow evaporation from ethanol yields diffraction-quality crystals .

How does the trifluoromethyl group influence lipophilicity and target interactions in biological assays?

Answer:

The -CF₃ group increases lipophilicity (logP ≈ 2.8), enhancing membrane permeability. Computational models (e.g., COSMO-RS) predict a 30% increase in cellular uptake compared to non-fluorinated analogs .

Q. Biological Interactions :

- Hydrophobic Binding : Stabilizes interactions with protein pockets (e.g., kinase ATP-binding sites) .

- Metabolic Stability : Reduces oxidative metabolism by cytochrome P450 enzymes .

Q. Advanced Analysis :

- MD Simulations : Reveal prolonged residence time in hydrophobic binding pockets .

What strategies resolve discrepancies in bioactivity data across assay conditions?

Answer:

Contradictions often arise from assay variability. Mitigation approaches include:

- Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and buffer conditions (pH 7.4 ± 0.2) .

- Dose-Response Curves : Validate IC₅₀ values across ≥3 independent replicates .

- Control Compounds : Include reference inhibitors (e.g., staurosporine for kinase assays) .

Case Study :

Discrepant IC₅₀ values (5–20 μM) in anti-inflammatory assays were resolved by normalizing to protein concentration and eliminating DMSO interference .

How to design experiments for structure-activity relationship (SAR) studies?

Answer:

- Core Modifications : Synthesize analogs with varied substituents (e.g., -Cl, -OCH₃) on the furan or phenyl rings .

- Bioactivity Profiling : Test analogs against target panels (e.g., kinases, GPCRs) .

- Computational SAR : Use QSAR models to predict activity cliffs and prioritize synthesis .

Q. Key Parameters :

- Lipinski’s Rule : MW < 500, logP < 5 (compliant for parent compound) .

How does electrophilic reactivity of the carboxamide group facilitate derivatization?

Answer:

The carboxamide undergoes:

- Nucleophilic Acylation : Reacts with amines (e.g., benzylamine) to form urea derivatives .

- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids modify the aryl ring .

Q. Optimization Tips :

- Use Pd(PPh₃)₄ as a catalyst for coupling reactions (yield: 50–70%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.